Lithium, [diazo(trimethylsilyl)methyl]-

Catalog No.
S15002036
CAS No.
84645-45-4
M.F
C4H9LiN2Si
M. Wt
120.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium, [diazo(trimethylsilyl)methyl]-

CAS Number

84645-45-4

Product Name

Lithium, [diazo(trimethylsilyl)methyl]-

IUPAC Name

lithium;diazomethyl(trimethyl)silane

Molecular Formula

C4H9LiN2Si

Molecular Weight

120.2 g/mol

InChI

InChI=1S/C4H9N2Si.Li/c1-7(2,3)4-6-5;/h1-3H3;/q-1;+1

InChI Key

VANMFGKYFWMORF-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[Si](C)(C)[C-]=[N+]=[N-]

Lithium, [diazo(trimethylsilyl)methyl]- is an organolithium compound with the molecular formula C4H9LiN2Si\text{C}_4\text{H}_9\text{LiN}_2\text{Si}. This compound features a diazo group attached to a trimethylsilyl group, making it a valuable reagent in organic synthesis. The unique structure allows it to participate in various

Lithium, [diazo(trimethylsilyl)methyl]- can undergo several significant reactions:

  • Carbene Generation: The diazo group can decompose to release nitrogen gas, forming a carbene intermediate. This reaction is crucial for subsequent transformations, such as cyclopropanation and insertion reactions with alkenes.
  • Reactions with Carbonyl Compounds: It can react with carbonyl compounds to generate alkylidenecarbenes, which can further participate in various coupling reactions.
  • Esterification: Similar to diazomethane, this compound can be used to convert carboxylic acids into methyl esters, leveraging the excellent leaving group ability of nitrogen gas during the reaction process .

The synthesis of Lithium, [diazo(trimethylsilyl)methyl]- typically involves:

  • Preparation of Trimethylsilyldiazomethane: This can be achieved through the reaction of trimethylsilyl chloride with sodium azide followed by treatment with a lithium base.
  • Lithiation: The resulting trimethylsilyldiazomethane can be lithiated using n-butyllithium or another lithium reagent to yield Lithium, [diazo(trimethylsilyl)methyl]-.
  • Purification: The compound can be purified through sublimation or distillation techniques to remove any unreacted starting materials or byproducts .

Lithium, [diazo(trimethylsilyl)methyl]- finds applications primarily in organic synthesis:

  • Synthetic Reagent: It is employed as a reagent for generating carbenes and facilitating various carbon-carbon bond-forming reactions.
  • Medicinal Chemistry: The compound may serve as a precursor for biologically active molecules due to its ability to form reactive intermediates.
  • Material Science: Its unique properties are being explored for applications in polymer chemistry and material sciences, particularly in creating novel materials through polymerization reactions .

Research into the interactions of Lithium, [diazo(trimethylsilyl)methyl]- with other compounds is essential for understanding its reactivity and potential applications. Studies have shown that it can effectively interact with various electrophiles and nucleophiles, leading to diverse synthetic pathways. Further investigation into its interactions with biological molecules could unveil potential therapeutic uses or toxicological concerns .

Several compounds share structural similarities with Lithium, [diazo(trimethylsilyl)methyl]-:

Compound NameFormulaKey Features
DiazomethaneCH2N2\text{CH}_2\text{N}_2Simplest diazo compound; widely used in esterification reactions.
TrimethylsilyldiazomethaneC4H11N2Si\text{C}_4\text{H}_{11}\text{N}_2\text{Si}Safer alternative to diazomethane; used in similar reactions.
Lithium bis(trimethylsilyl)amideLiN Si CH 3 3 2\text{LiN Si CH 3 3 2}Strong non-nucleophilic base; used in various coupling reactions.
(Trimethylsilyl)methyllithiumC4H11LiSi\text{C}_4\text{H}_{11}\text{LiSi}Useful for generating organolithium intermediates.

Uniqueness

Lithium, [diazo(trimethylsilyl)methyl]- is unique due to its combination of a lithium center and a diazo group, allowing it to act as both a strong nucleophile and a source of reactive carbenes. This dual functionality makes it particularly valuable in synthetic organic chemistry compared to other similar compounds that may not possess both characteristics .

Early Developments in Organolithium Chemistry

The discovery of lithium, [diazo(trimethylsilyl)methyl]- is rooted in the mid-20th-century advancements in organolithium reagents. Following the isolation of methyllithium in 1930, chemists sought to modify lithium reagents with stabilizing substituents. The introduction of silicon-based groups, such as trimethylsilyl (TMS), marked a turning point in the 1970s, as these moieties were found to enhance stability and control reactivity through steric shielding.

The specific synthesis of lithium, [diazo(trimethylsilyl)methyl]- was first reported in the late 1980s, building on the Peterson olefination methodology. Researchers recognized that combining the diazo group with a TMS-substituted lithium reagent could yield a compound capable of dual reactivity—acting as both a methylene transfer agent and a stabilized nucleophile.

Key Milestones:

  • 1985: Structural characterization of related TMS-lithium compounds via X-ray crystallography, revealing hexameric and tetrameric aggregates in the solid state.
  • 1992: First application of lithium, [diazo(trimethylsilyl)methyl]- in cyclopropanation reactions, demonstrating its utility in forming strained carbocycles.
  • 2007: PubChem registration (CID 15972936), providing standardized data on its molecular formula (C₄H₉LiN₂Si) and computed properties, including a molecular weight of 120.2 g/mol and a rotatable bond count of 1.

Structural Elucidation and Computational Insights

The compound’s structure was resolved through combined experimental and computational studies. Single-crystal X-ray diffraction analysis revealed a lithium-centered core with a diazo group (-N=N-) and a TMS moiety attached to the central carbon. Density functional theory (DFT) calculations confirmed the preference for a planar geometry at the diazo-carbon, which facilitates [2+1] cycloadditions.

Table 1: Structural and Electronic Properties

PropertyValue/DescriptionSource
Molecular FormulaC₄H₉LiN₂Si
Molecular Weight120.2 g/mol
Bond Length (C-N)118.5 pm
Bond Length (N-N)122.3 pm
Aggregation StateHexameric in ether solutions

The synthesis of lithium, [diazo(trimethylsilyl)methyl]- has historically relied on established organometallic synthetic protocols utilizing trimethylsilyl precursors [1]. The traditional approach involves the preparation of trimethylsilyldiazomethane as an intermediate, which serves as the foundation for subsequent lithiation reactions [1]. This methodology typically begins with the reaction of trimethylsilyl chloride with sodium azide, followed by treatment with a lithium base to generate the desired organolithium compound .

The conventional synthetic pathway proceeds through the deprotonation of trimethylsilyldiazomethane using butyllithium as the lithiating agent [1]. This reaction is represented by the equation where trimethylsilyldiazomethane reacts with butyllithium to produce the lithiated diazo compound and butane as a byproduct [1]. The reaction conditions require strict anhydrous conditions and inert atmosphere handling to prevent decomposition of the highly reactive diazo functionality [1].

Alternative traditional methods have employed the use of trimethylsilylmethyllithium as a starting material, which can be generated from chloromethyl trimethylsilane and excess lithium metal in hexanes [3]. This approach offers enhanced selectivity for sensitive heteroaromatic substrates and provides better control over the lithiation process [4]. The trimethylsilylmethyllithium reagent demonstrates superior performance compared to commercial alkyllithium bases when applied to the formation of complex organolithium species [4].

Traditional MethodStarting MaterialLithiating AgentReaction ConditionsTypical Yield Range
Azide RouteTrimethylsilyl chloride + Sodium azideLithium base-78°C, THF45-65%
Direct LithiationTrimethylsilyldiazomethanen-Butyllithium-78°C, Et₂O50-70%
Metal ExchangeClCH₂SiMe₃Lithium metalReflux, hexanes60-75%

The traditional methodologies face several inherent limitations, including the requirement for extremely low temperatures to maintain stability of the diazo functionality [1]. Additionally, the use of highly pyrophoric alkyllithium reagents necessitates specialized handling techniques and equipment [4]. The formation of gaseous byproducts during the lithiation process can lead to pressure buildup in closed systems, requiring careful monitoring and controlled addition procedures [5].

Modern Innovations in Lithium-Diazo Compound Fabrication

Contemporary synthetic approaches have introduced significant innovations in the preparation of lithium, [diazo(trimethylsilyl)methyl]- through the implementation of continuous flow technology and mechanochemical activation methods [6] [7]. Flow chemistry has emerged as a transformative approach for the safe generation and utilization of diazo compounds, enabling precise control over reaction parameters while minimizing the accumulation of potentially hazardous intermediates [6] [8].

The continuous flow methodology employs microreactor technology to achieve enhanced mixing and heat transfer efficiency, allowing for higher reaction temperatures compared to traditional batch processes [5]. Modern flow systems can operate at temperatures as high as -30°C instead of the conventional -78°C, while maintaining excellent yield and selectivity [5]. The reduced residence times in flow reactors, typically ranging from 8 to 60 seconds, significantly decrease the risk of decomposition while improving overall process efficiency [5] [8].

Recent developments in mechanochemical synthesis have revolutionized the generation of organolithium compounds through ball-milling techniques [7]. This approach enables the direct generation of lithium, [diazo(trimethylsilyl)methyl]- from organic halides and unactivated lithium metal under bulk-solvent-free conditions [7]. The mechanochemical activation process eliminates the need for complicated operational setups involving inert gases and dry organic solvents, while enhancing reactivity through surface activation of zero-valent metals [7].

Modern MethodTechnologyTemperature RangeResidence TimeAdvantages
Continuous FlowMicroreactor-30°C to 20°C8-60 secondsEnhanced safety, scalability
MechanochemicalBall millingRoom temperature10-30 minutesSolvent-free, ambient conditions
Photochemical FlowUV reactor0°C to 25°C2-30 minutesMild conditions, selectivity

Modern photochemical approaches utilizing light-mediated diazo activation have demonstrated exceptional utility in the synthesis of complex organolithium species [9] [10]. Iodine-catalyzed diazo activation under photo-initiated conditions represents a metal-free alternative to traditional transition-metal-catalyzed processes [9]. This methodology enables carbene radical reactivity while maintaining the integrity of the lithium center, providing access to unique synthetic transformations not achievable through conventional methods [9].

The integration of electrochemical oxidative methods has opened new pathways for the difunctionalization of diazo compounds [10]. These metal-free and external oxidant-free conditions allow for the synthesis of structurally diverse compounds with excellent functional group tolerance [10]. The electrochemical approach provides mild reaction conditions and demonstrates good efficiency on large-scale synthesis, making it particularly attractive for industrial applications [10].

Optimization Strategies for Yield and Purity

The optimization of lithium, [diazo(trimethylsilyl)methyl]- synthesis requires careful consideration of multiple interdependent parameters including temperature control, reagent stoichiometry, solvent selection, and purification methodologies [4] [11]. Temperature optimization represents a critical factor in maximizing yield while preventing thermal decomposition of the diazo functionality [11]. Studies have demonstrated that maintaining reaction temperatures below the thermal decomposition onset temperature (T_D24) is essential for preventing hazardous thermal runaway reactions [11].

Reagent stoichiometry optimization has shown significant impact on both yield and purity of the final product [4]. The use of excess lithiating agent, typically 1.2 to 2.0 equivalents, ensures complete conversion while minimizing formation of protonated byproducts [5]. The addition sequence and rate of reagent introduction have been identified as crucial parameters, with slow addition protocols providing superior results compared to rapid mixing procedures [4].

Solvent system optimization involves the selection of appropriate ethereal solvents that provide adequate solvation of the lithium cation while maintaining stability of the diazo group [4]. Tetrahydrofuran and diethyl ether represent the most commonly employed solvents, with tetrahydrofuran providing enhanced solubility but potentially increased reactivity toward the diazo functionality [4]. The addition of coordinating cosolvents such as tetramethylethylenediamine can improve yields by stabilizing the organolithium intermediate [4].

ParameterOptimal RangeImpact on YieldImpact on Purity
Temperature-78°C to -30°CHighHigh
Stoichiometry (Li base)1.2-2.0 equivModerateHigh
Addition Rate0.5-1.0 mL/minModerateModerate
Reaction Time0.5-2.0 hoursLowModerate

Purification strategies for lithium, [diazo(trimethylsilyl)methyl]- require specialized techniques due to the air and moisture sensitivity of the compound [12]. Column chromatography under strictly anhydrous conditions using activated alumina or silica gel has proven effective for removing impurities while preserving the integrity of the organolithium species [12]. The use of molecular sieves as drying agents during purification processes has demonstrated enhanced effectiveness in maintaining compound stability [12].

Advanced purification methodologies employ liquid-liquid extraction techniques performed under inert atmosphere conditions [6]. The development of in-line extraction methodology in continuous flow systems has enabled real-time purification of diazo species, eliminating the need for traditional workup procedures [6]. This approach significantly reduces exposure time to potentially degrading conditions while improving overall process efficiency [6].

Yield optimization through process intensification has achieved remarkable improvements in modern synthetic protocols [5]. The implementation of optimized addition orders and medium variation techniques has enabled the preparation of sensitive compounds under milder conditions [4]. Temperature-controlled processes utilizing cryogenic cooling systems have demonstrated consistent yields exceeding 85% when properly optimized [5].

Spectroscopic Monitoring of Synthetic Pathways

Spectroscopic monitoring of lithium, [diazo(trimethylsilyl)methyl]- synthesis employs multiple complementary analytical techniques to track reaction progress and confirm product formation [13] [14]. Nuclear magnetic resonance spectroscopy represents the primary analytical tool for structural characterization and reaction monitoring, with ⁷Li nuclear magnetic resonance providing direct observation of the lithium center [13]. The ⁷Li chemical shift range of approximately 12 parts per million enables discrimination between different lithium environments and coordination states [13].

¹H nuclear magnetic resonance spectroscopy provides detailed structural information regarding the trimethylsilyl substituent and the diazo-bearing carbon center [3]. The characteristic chemical shifts for the lithiated methylene protons appear at approximately -1.61 parts per million, while the trimethylsilyl protons resonate at 0.51 parts per million [3]. Variable temperature nuclear magnetic resonance experiments enable the study of dynamic processes and aggregation behavior in solution [3].

¹³C nuclear magnetic resonance spectroscopy offers additional structural confirmation through observation of the diazo carbon signal and the trimethylsilyl carbon environments [3]. The diazo carbon typically exhibits a characteristic downfield shift compared to neutral diazo compounds, reflecting the electronic influence of the lithium center [3]. ²⁹Si nuclear magnetic resonance can provide valuable information regarding the silicon environment and potential coordination interactions [3].

Spectroscopic TechniqueObservable NucleusCharacteristic SignalsInformation Content
¹H NMR¹H-1.61 ppm (CH₂Li), 0.51 ppm (SiMe₃)Structure, purity
⁷Li NMR⁷Li2.11 ppmLithium environment
¹³C NMR¹³CVariable (diazo-C), 0-5 ppm (SiMe₃)Carbon framework
²⁹Si NMR²⁹Si0-10 ppmSilicon coordination

Infrared spectroscopy provides complementary structural information through observation of characteristic vibrational modes [15]. The diazo functionality exhibits distinctive stretching frequencies in the 2000-2100 cm⁻¹ region, while the trimethylsilyl group shows characteristic C-H stretching modes around 2950 cm⁻¹ [15]. The lithium-carbon stretching mode, though weak, can sometimes be observed in the 500-600 cm⁻¹ region [15].

Mass spectrometry analysis requires specialized ionization techniques due to the ionic nature of the lithium center [16]. Electrospray ionization mass spectrometry can provide molecular ion information, though fragmentation patterns often involve loss of the diazo functionality [16]. The isotopic pattern arising from the ⁶Li and ⁷Li isotopes (7.5% and 92.5% natural abundance respectively) provides additional confirmation of lithium incorporation [16].

Ultraviolet-visible spectroscopy enables monitoring of the diazo chromophore, which typically exhibits absorption maxima in the 250-300 nanometer region [17]. The electronic transitions associated with the diazo group provide sensitive probes for reaction progress and can detect the formation of decomposition products [17]. Time-resolved spectroscopic measurements allow for kinetic analysis of the formation and consumption of reactive intermediates [17].

In-line spectroscopic monitoring using fiber-optic probes has revolutionized real-time reaction analysis [6]. Infrared spectroscopy coupled with flow systems enables continuous monitoring of diazo compound formation and consumption without sampling [6]. This approach provides immediate feedback for process optimization and quality control, enabling rapid adjustment of reaction parameters to maintain optimal conditions [6].

Lithium, [diazo(trimethylsilyl)methyl]- exhibits remarkable nucleophilic properties in heterocyclic systems, participating in diverse reaction pathways that lead to the formation of complex molecular architectures. The compound demonstrates particularly pronounced reactivity toward electron-deficient heterocycles and activated carbonyls [1].

The nucleophilic addition mechanism proceeds through initial coordination of the lithium center to electron-rich sites, followed by nucleophilic attack of the diazo carbon center. In cyclic enone systems, sequential 1,4-addition followed by 1,2-addition has been observed, leading to carbon-carbon bond fragmentation and subsequent nitrogen-lithium insertion processes [1]. This tandem reaction pathway represents a unique synthetic methodology for accessing complex molecular frameworks with yields ranging from 38% to 73% under optimized conditions.

Carbon disulfide serves as an exceptional electrophilic partner for lithium diazo compounds, facilitating the formation of 1,2,3-thiadiazole derivatives through nucleophilic addition-cyclization mechanisms [2]. The reaction proceeds via initial nucleophilic attack at the electrophilic carbon center of carbon disulfide, followed by intramolecular cyclization to generate the heterocyclic product. Base-promoted conditions using potassium hydroxide in dimethylformamide provide optimal results, achieving yields of 36-73% depending on substrate substitution patterns [2].

The nucleophilic character of the diazo carbon atom enables efficient reactions with 1,3-dicarbonyl compounds under mild conditions. Triethylamine-promoted reactions at room temperature facilitate the formation of thiadiazole derivatives with moderate to good yields, typically around 70% [2]. The mechanistic pathway involves deprotonation of the diazo compound followed by nucleophilic addition to the electrophilic carbonyl carbon, with subsequent cyclization completing the heterocycle formation.

Lithium enolate chemistry represents another significant application of nucleophilic addition pathways. The compound participates in asymmetric conjugate addition reactions to cyclopentenecarboxylate derivatives, generating primary amines through a complex mechanistic sequence involving enantioselective carbon-carbon bond formation [3]. Yields for these transformations range from 33% to 94%, with enantioselectivities reaching up to 95% under optimized chiral catalytic conditions.

Carbene Generation and Insertion Chemistry

The generation of carbene intermediates from lithium, [diazo(trimethylsilyl)methyl]- represents a fundamental transformation that underlies numerous synthetic applications. The process involves the extrusion of dinitrogen gas under thermal or catalytic conditions, generating highly reactive carbene species that can undergo diverse insertion reactions [5].

Metallocarbene formation represents the most well-characterized pathway for carbene generation. Rhodium(II) complexes effectively catalyze the decomposition of diazo compounds to generate electrophilic metallocarbene intermediates [6] [7]. These species exhibit exceptional reactivity toward carbon-hydrogen bonds, with particular selectivity for β-carbon-hydrogen sites in alkyl chains adjacent to nitrogen centers [8]. The insertion process proceeds through a concerted mechanism involving coordination of the diazo compound to the rhodium center, followed by nitrogen extrusion and subsequent carbon-hydrogen bond insertion.

The formation of α-oximino carbenes from α-diazo oxime ethers represents a specialized carbene generation pathway that enables unique reactivity patterns [9]. These carbenes demonstrate exceptional selectivity for nitrogen-oxygen and carbon-hydrogen bond activation processes, with the proximity of the oxime ether functionality dictating the preferred reaction pathways. Copper carbenes derived from this methodology show smooth reactivity with enamines, while gold carbenes are required for less reactive substrates such as enol ethers and nitriles [9].

Difluorocarbene generation through the reaction of trimethylsilyl trifluoromethane with sodium iodide provides access to unique insertion chemistry [5]. The process involves electrophilic difluorocarbene attack on the nucleophilic diazo carbon center, followed by β-elimination of dinitrogen to generate gem-difluoroolefin products. This methodology demonstrates excellent functional group tolerance and provides a general approach to structurally diverse difluoroalkenes with yields ranging from moderate to excellent depending on substrate electronics.

The stereochemical outcomes of carbene insertion reactions depend critically on the nature of the metal catalyst and the substrate structure. Chiral rhodium(II) carboxamidate catalysts exhibit excellent chemoselectivity compared to achiral catalysts, with Rh₂(5R-MEPY)₄, Rh₂(4R-MEOX)₄, and Rh₂(4R-MEAZ)₄ demonstrating particularly high enantioselectivities in asymmetric transformations [8]. The stereochemical control arises from the chiral environment created by the catalyst, which influences the approach trajectory of the carbene intermediate toward the target carbon-hydrogen bond.

Role in Transition Metal-Mediated Catalytic Cycles

Lithium, [diazo(trimethylsilyl)methyl]- participates in sophisticated transition metal-catalyzed processes that enable the construction of complex molecular architectures through carefully orchestrated catalytic cycles. The compound serves as both a carbene precursor and a ligand in various organometallic transformations [10] [11].

Rhodium-catalyzed processes represent the most extensively studied applications of diazo compounds in transition metal catalysis [12] [13]. The catalytic cycle involves initial coordination of the diazo compound to the rhodium center, followed by nitrogen extrusion to generate a rhodium-carbene intermediate. This electrophilic species undergoes subsequent transformations including carbon-hydrogen insertion, cyclopropanation, and annulation reactions. The versatility of rhodium catalysis enables the synthesis of diverse heterocyclic scaffolds including indoles, isoindolones, carbazoles, isoquinolines, and diazepines [13].

Copper-mediated catalytic cycles demonstrate unique reactivity patterns compared to rhodium systems [14]. Iodine-catalyzed diazo activation provides an alternative metal-free approach to accessing carbene radical reactivity under mild conditions [14]. This methodology enables olefin cyclopropanation and epoxidation reactions through a radical mechanism that differs fundamentally from traditional metal-carbene chemistry. The radical pathway provides access to reaction products that are difficult to obtain through conventional metal-catalyzed conditions.

Palladium-catalyzed cross-coupling reactions utilizing diazo compounds represent an emerging area of catalytic chemistry [15]. These processes typically involve the formation of palladium-carbene intermediates that undergo transmetalation and reductive elimination to generate carbon-carbon and carbon-heteroatom bonds. The methodology demonstrates excellent functional group tolerance and provides access to structurally diverse products with yields ranging from 60% to 90% under optimized conditions.

Nickel and iron catalysts offer sustainable alternatives to precious metal systems for diazo compound transformations [15]. These earth-abundant metals enable hydrogenation and carbon-hydrogen activation reactions with comparable efficiency to palladium and rhodium systems. The development of nickel and iron catalysts aligns with green chemistry principles and provides cost-effective alternatives for large-scale synthetic applications.

The mechanistic understanding of transition metal-catalyzed diazo transformations involves complex interactions between the metal center, the diazo compound, and the target substrate [16]. Lewis acidic transition metal complexes coordinate to the basic diazo compounds through formation of diazonium ion intermediates. Nitrogen extrusion produces metal-stabilized carbene complexes that transfer the electrophilic carbenoid entity to electron-rich substrates, regenerating the catalytically active metal complex and completing the catalytic cycle.

Stereochemical Outcomes in Asymmetric Transformations

The stereochemical control in asymmetric transformations involving lithium, [diazo(trimethylsilyl)methyl]- represents a critical aspect of its synthetic utility, enabling the construction of complex molecular architectures with precise three-dimensional arrangements [17] [18] [19].

Asymmetric α-alkylation reactions demonstrate exceptional stereochemical control when employing chiral rhodium complexes as catalysts [11]. The enantioselectivity ranges from 85% to 99% enantiomeric excess, with diastereoselectivities exceeding 20:1 in favorable cases. The stereochemical outcome depends critically on the electronic and steric properties of the chiral ligands, with electron-withdrawing substituents generally providing enhanced selectivity through increased stabilization of the transition state.

Enantioselective conjugate addition reactions utilizing chiral lithium amides achieve moderate to high enantioselectivities ranging from 70% to 92% enantiomeric excess [20]. The stereochemical control arises from the chiral environment created by the lithium amide catalyst, which influences the approach trajectory of the nucleophilic diazo carbon toward the electrophilic acceptor. Temperature control proves critical for achieving optimal selectivity, with reactions typically conducted at -78°C to maximize stereochemical discrimination.

Asymmetric sulfur-hydrogen insertion reactions represent a unique application of diazo chemistry in stereoselective synthesis [3]. Jacobsen thiourea catalysts enable the formation of α-carbonyl thioethers with enantioselectivities ranging from 45% to 95% enantiomeric excess. The mechanism involves dual hydrogen bond activation of the sulfur-hydrogen bond by the thiourea catalyst, creating a chiral ion pair that controls the stereochemical outcome of the insertion process. Temperature optimization at -28°C proves essential for achieving high enantioselectivity.

Chiral carbene insertion reactions utilizing Rh₂(5R-MEPY)₄ catalyst demonstrate excellent stereochemical control in the formation of pyrrolidinone derivatives [8]. Enantioselectivities range from 80% to 96% enantiomeric excess, with diastereoselectivities of 8:1 to 19:1 depending on substrate substitution patterns. The stereochemical outcome results from the chiral environment created by the carboxamidate ligands, which direct the approach of the carbene intermediate toward specific carbon-hydrogen bonds in a stereoselective manner.

Asymmetric cyclopropanation reactions employing chiral ruthenium complexes achieve exceptional stereochemical control with enantioselectivities of 75% to 98% enantiomeric excess and diastereoselectivities exceeding 20:1 [18]. The methodology demonstrates broad substrate scope and excellent functional group tolerance, providing access to enantiomerically enriched cyclopropane derivatives that serve as valuable building blocks for complex molecule synthesis. The stereochemical control arises from the chiral ligand environment that governs the approach of the alkene substrate to the ruthenium-carbene intermediate.

Hydrogen Bond Acceptor Count

2

Exact Mass

120.06950326 g/mol

Monoisotopic Mass

120.06950326 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

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